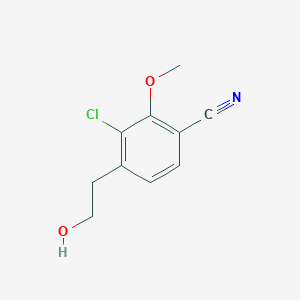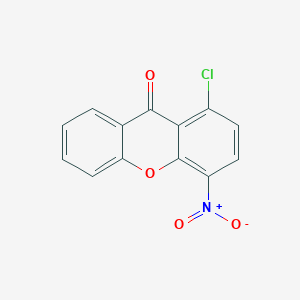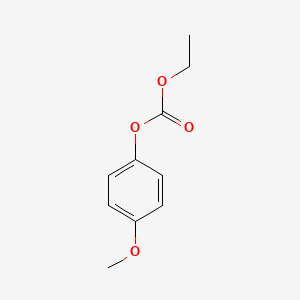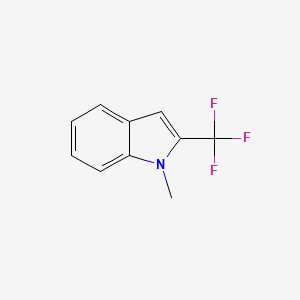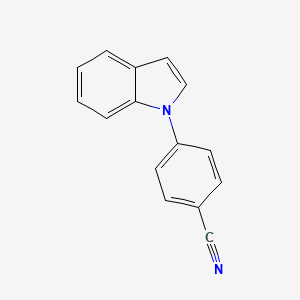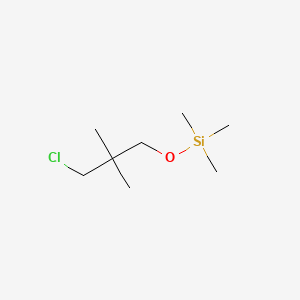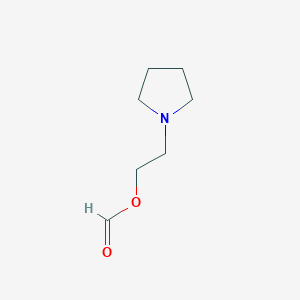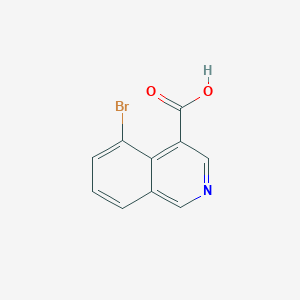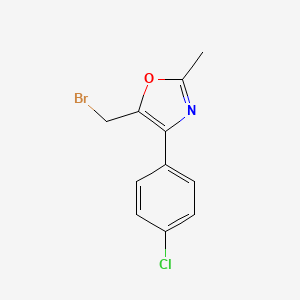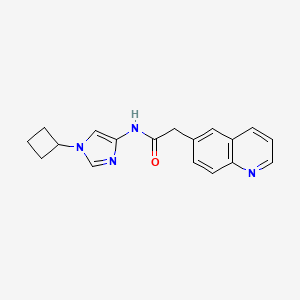
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide
描述
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is a complex organic compound that features a quinoline ring system linked to an imidazole moiety through an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the acetamide group. The final step involves the cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and imidazole rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Quinolineacetamide derivatives: These compounds share the quinoline-acetamide structure but may have different substituents on the quinoline or acetamide groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents or linkages.
Uniqueness
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is unique due to the specific combination of the quinoline and imidazole rings, as well as the presence of the cyclobutyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
395074-48-3 |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(1-cyclobutylimidazol-4-yl)-2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-11-22(12-20-17)15-4-1-5-15)10-13-6-7-16-14(9-13)3-2-8-19-16/h2-3,6-9,11-12,15H,1,4-5,10H2,(H,21,23) |
InChI 键 |
QWXWYHPKUCWHGS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)
